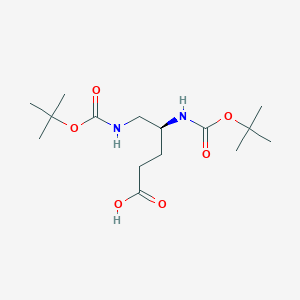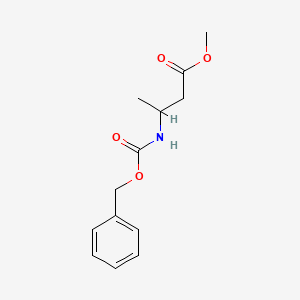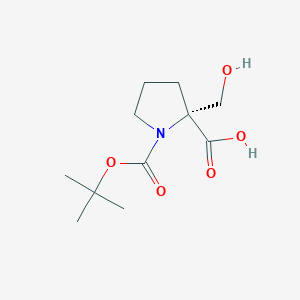![molecular formula C35H31N3 B6316668 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine CAS No. 442858-40-4](/img/structure/B6316668.png)
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine is a tridentate ligand known for its ability to form stable complexes with transition metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and N-2-benzylphenylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as iron, cobalt, and copper.
Oxidation and Reduction: Can participate in redox reactions when coordinated with metal centers.
Substitution Reactions: The imine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like FeCl₂, CoCl₂, and CuCl₂ in solvents such as ethanol or acetonitrile.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Nucleophiles such as amines or thiols are often used.
Major Products
Coordination Complexes: Metal-ligand complexes with varied geometries depending on the metal center.
Oxidized or Reduced Ligands: Modified ligands with altered oxidation states.
Substituted Ligands: Ligands with new functional groups replacing the imine groups.
Scientific Research Applications
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine has a wide range of applications in scientific research:
Catalysis: Used as a ligand in transition metal catalysts for polymerization reactions, such as ethylene polymerization.
Material Science: Employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Investigated for its potential in forming bioactive metal complexes with antimicrobial and anticancer properties.
Environmental Chemistry: Utilized in the development of catalysts for carbon dioxide fixation and conversion.
Mechanism of Action
The mechanism by which 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine exerts its effects is primarily through coordination with metal centers. The tridentate ligand forms stable chelates with metals, influencing the electronic properties and reactivity of the metal center. This coordination can facilitate various catalytic processes, including polymerization and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[1-(phenylimino)ethyl]pyridine
- 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
- 2,6-Bis[1-(N-methylbenzimidazol-2-yl)pyridine]
Uniqueness
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine is unique due to its bulky benzyl substituents, which can influence the steric and electronic properties of the metal complexes it forms. This can lead to different catalytic activities and selectivities compared to similar ligands with smaller or less electron-donating substituents .
Properties
IUPAC Name |
N-(2-benzylphenyl)-1-[6-[N-(2-benzylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N3/c1-26(36-34-20-11-9-18-30(34)24-28-14-5-3-6-15-28)32-22-13-23-33(38-32)27(2)37-35-21-12-10-19-31(35)25-29-16-7-4-8-17-29/h3-23H,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILLYIALZDJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1CC2=CC=CC=C2)C3=NC(=CC=C3)C(=NC4=CC=CC=C4CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)

![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)





